molecular formula C18H26N2O3 B6803133 N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6803133
M. Wt: 318.4 g/mol
InChI Key: QTRSRFDZMKPOCD-ATNAJCNCSA-N
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Description

N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings are connected through a single atom. The presence of a phenylpropyl group and a carboxamide functional group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Properties

IUPAC Name

N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-16(15-7-4-3-5-8-15)19-17(21)20-10-12-23-18(13-20)9-6-11-22-14-18/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,21)/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSRFDZMKPOCD-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)N2CCOC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)N2CCOC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a diol or a diamine can be cyclized using a dehydrating agent or a cyclizing reagent under controlled conditions.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the spirocyclic core in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the spirocyclic intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve scalability.

    Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group or the spirocyclic core, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids for Friedel-Crafts alkylation, EDCI for amidation.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of complex organic molecules.

Biology

In biological research, this compound is investigated for its potential pharmacological activities. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the carboxamide group suggests potential interactions with enzymes and receptors, which could lead to the development of new medications.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials. Its unique structure may impart desirable properties to polymers and other materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and the carboxamide group can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-phenylethyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Similar structure with an ethyl group instead of a propyl group.

    N-[(1S)-1-phenylbutyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Similar structure with a butyl group instead of a propyl group.

    N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific combination of a spirocyclic core, a phenylpropyl group, and a carboxamide functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[55]undecane-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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